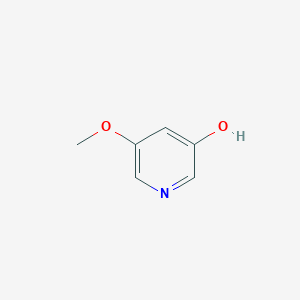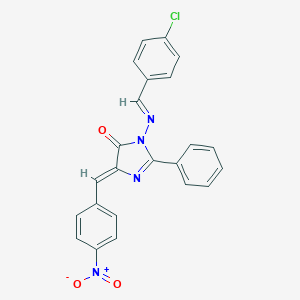
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride, also known as DMCTC, is a chemical compound that has been widely used in scientific research. It is a carbonyl chloride derivative of 1,2,4-triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. DMCTC is a highly reactive compound that can be easily synthesized and used as a reagent in various chemical reactions.
Mécanisme D'action
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a highly reactive compound that can react with various nucleophiles such as amines, alcohols, and thiols. The reaction between 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride and nucleophiles results in the formation of carbamates, which are stable compounds that can be easily isolated and purified. The reaction between 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride and nucleophiles is a nucleophilic substitution reaction that proceeds via an intermediate chloroformate.
Biochemical and physiological effects:
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity and is generally considered safe to handle in a laboratory setting.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a highly reactive compound that can be easily synthesized and used as a reagent in various chemical reactions. Its high reactivity makes it a useful tool for the synthesis of various organic compounds. However, its reactivity can also be a limitation, as it may react with unintended nucleophiles in a reaction mixture.
Orientations Futures
There are several future directions for the use of 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride in scientific research. One potential direction is the synthesis of novel triazole derivatives that exhibit specific biological activities. Another potential direction is the synthesis of fluorescent dyes that can be used for imaging biological processes. Additionally, 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be used as a reagent for the synthesis of other heterocyclic compounds, which may have potential applications in drug discovery.
Méthodes De Synthèse
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be synthesized by reacting 3-(dimethylamino)-1,2,4-triazole with thionyl chloride in the presence of a catalyst such as pyridine. The reaction yields 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride as a white solid that is highly soluble in polar solvents such as methanol and acetonitrile.
Applications De Recherche Scientifique
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of triazole derivatives, which have been shown to exhibit a wide range of biological activities such as antimicrobial, anticancer, and antiviral properties. 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has also been used in the synthesis of fluorescent dyes, which are useful tools for studying biological processes.
Propriétés
Numéro CAS |
135633-83-9 |
|---|---|
Nom du produit |
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride |
Formule moléculaire |
C6H9ClN4O2 |
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-methyl-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClN4O2/c1-9(2)5-8-6(13)11(4(7)12)10(5)3/h1-3H3 |
Clé InChI |
UHWVWWWCOBUSDD-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=O)N1C(=O)Cl)N(C)C |
SMILES canonique |
CN1C(=NC(=O)N1C(=O)Cl)N(C)C |
Synonymes |
1H-1,2,4-Triazole-1-carbonyl chloride, 3-(dimethylamino)-2,5-dihydro-2-methyl-5-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



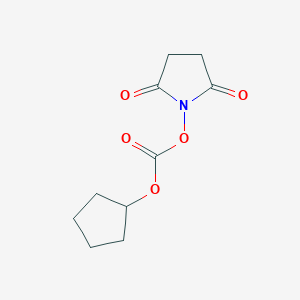
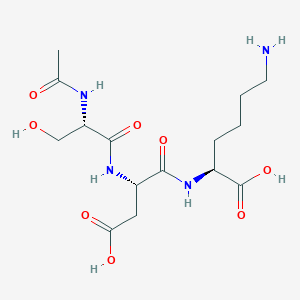

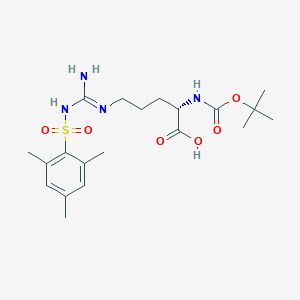


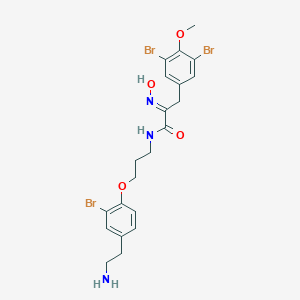


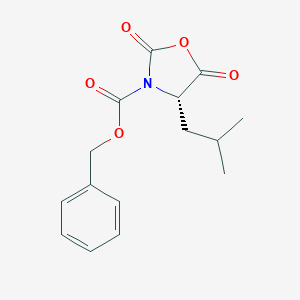

![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
